

6-Methoxy-1,5-naphthyridin-4-ol IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-1,5-naphthyridin-4-ol

Cat. No.: B1312718

[Get Quote](#)

An In-Depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-ol

This technical guide provides a comprehensive overview of **6-Methoxy-1,5-naphthyridin-4-ol**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, synthesis, and known biological context, presenting data in a structured format for scientific and research professionals.

Nomenclature and Chemical Structure

6-Methoxy-1,5-naphthyridin-4-ol is a derivative of naphthyridine, a class of heterocyclic aromatic compounds consisting of two fused pyridine rings. Due to keto-enol tautomerism, this compound can exist in two forms: the '-ol' form and the '-one' form.

The formal IUPAC name for the keto tautomer is 6-methoxy-1,5-naphthyridin-4(1H)-one.[\[1\]](#)[\[2\]](#) [\[3\]](#) Other common synonyms include 4-Hydroxy-6-methoxy-1,5-naphthyridine and 6-methoxy-[\[1\]](#)naphthyridin-4-ol.[\[4\]](#)

Physicochemical Properties

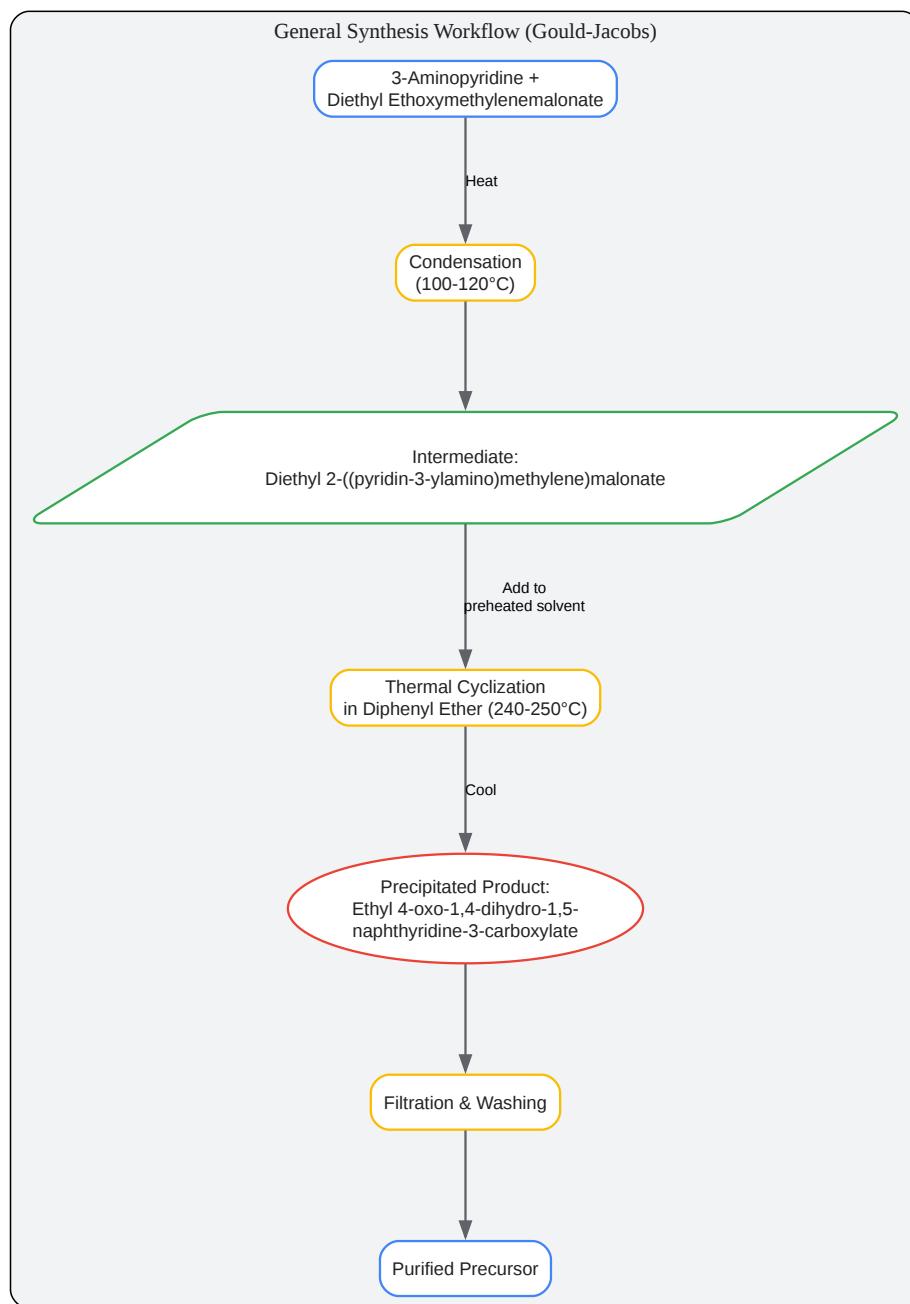
The fundamental physicochemical properties of **6-Methoxy-1,5-naphthyridin-4-ol** are summarized below. This data is essential for experimental design, including solubility and formulation studies.

Property	Value	References
CAS Number	23443-25-6	[1]
Alternate CAS	443955-22-4 (for tautomer)	[2] [5]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[1] [3]
Molecular Weight	176.17 g/mol	[4] [5]
Physical Form	Solid	[5]
Purity	90% - >98% (Commercially available)	[3] [5]
InChI Key	SSMACLPPRSQXHH-UHFFFAOYSA-N	[1] [5]
Canonical SMILES	COC1=CC=C2N=CC=C(O)C2=N1	[1]
pKa (Predicted)	3.47 ± 0.40	[4]

Synthesis and Experimental Protocols

The synthesis of the 1,5-naphthyridine core is often achieved through established methods like the Gould-Jacobs reaction.[\[6\]](#)[\[7\]](#) This reaction involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization.[\[7\]](#)

General Synthetic Pathway: Gould-Jacobs Reaction


A representative protocol for synthesizing the 4-oxo-1,5-naphthyridine scaffold, a key precursor, is detailed below.

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate[\[7\]](#)

- Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for approximately 2 hours. This step forms the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[\[6\]](#)

- Cyclization: The resulting intermediate is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, maintained at 240-250 °C.
- Reaction Completion: The mixture is held at this temperature for 30-60 minutes to facilitate the intramolecular cyclization.
- Work-up: Upon cooling, the precipitated product is collected by filtration. The crude solid is washed with a suitable solvent like ethanol to remove the high-boiling point solvent residue.

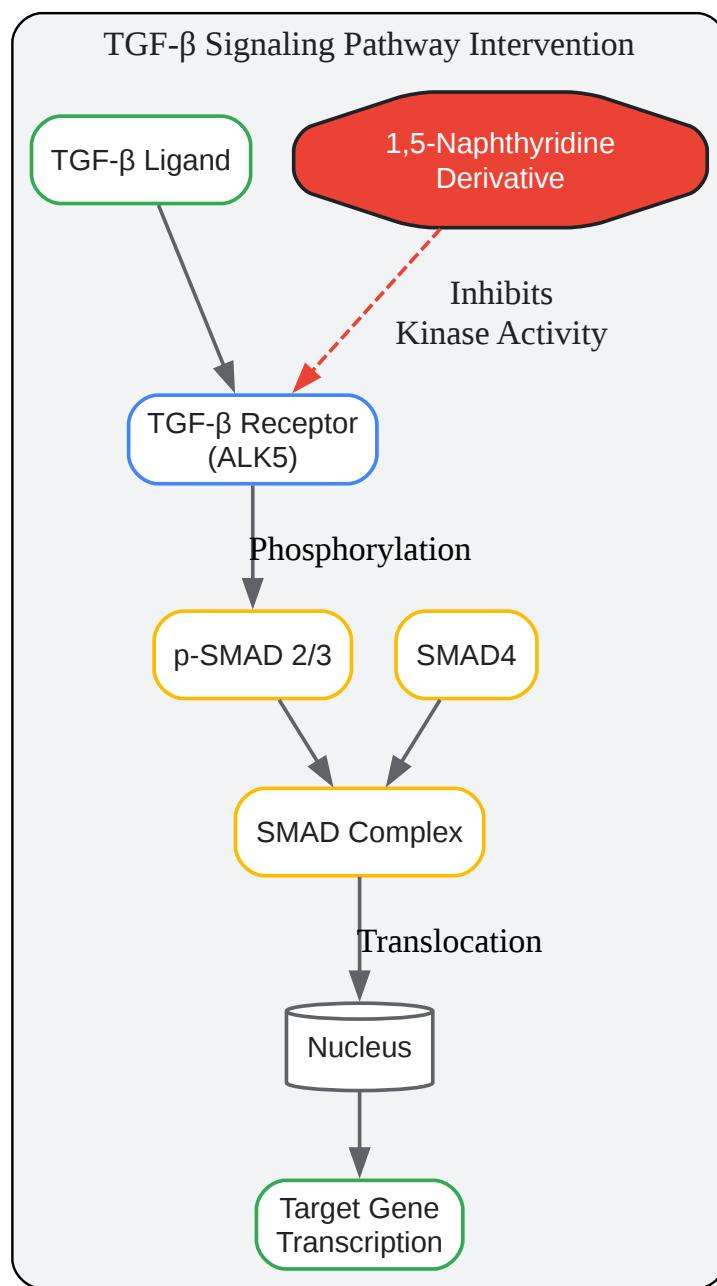
This foundational structure can then undergo further modifications, such as methoxylation, to yield the target compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the Gould-Jacobs synthesis of the 1,5-naphthyridine core.

Biological Activity and Therapeutic Potential

Naphthyridine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.^[8] [9]


Antimicrobial Activity

Derivatives of the 1,5-naphthyridine scaffold have shown notable antimicrobial properties. For instance, certain canthin-6-one alkaloids, which contain the 1,5-naphthyridine core, have demonstrated potent activity against various bacteria.

Compound	Target Organism	Activity Type	Value (µg/mL)	References
10-Methoxycanthin-6-one	Staphylococcus aureus	MIC	0.49	[7][8]
10-Methoxycanthin-6-one	Escherichia coli	MIC	3.91	[7][8]
Canthin-6-one	Staphylococcus aureus (MRSA)	MIC	0.98	[8]
Canthin-6-one	Bacillus cereus	MIC	15.62	[8]

Kinase Inhibition and Signaling Pathways

The 1,5-naphthyridine scaffold is a key component of molecules designed as kinase inhibitors. One important target is the Transforming Growth Factor-beta (TGF- β) signaling pathway, which is implicated in cancer progression. Derivatives are being developed as inhibitors of the ALK5 (TGF- β type I receptor) kinase.

[Click to download full resolution via product page](#)

Caption: Intervention of 1,5-naphthyridine derivatives in the TGF- β signaling pathway.

ALK5 Kinase Inhibition Assay

Determining the efficacy of 1,5-naphthyridine derivatives as ALK5 inhibitors requires specific biochemical assays. The following protocol outlines a typical workflow for an *in vitro* kinase assay.

Experimental Protocol: ALK5 Kinase Inhibition Assay[7]

- Pre-incubation: Purified, active ALK5 enzyme is pre-incubated with various concentrations of the 1,5-naphthyridine test compound in a suitable buffer (e.g., Tris buffer) at 37°C for 10 minutes.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled isotope such as $\gamma^{33}\text{P}$ -ATP.
- Incubation: The reaction mixture is incubated at 37°C for 15 minutes to allow for phosphorylation.
- Reaction Termination: The reaction is stopped by adding an SDS-PAGE sample buffer. Samples are then boiled at 95°C for 5 minutes to denature the proteins.
- Separation: The protein samples are separated by size using 12% SDS-PAGE.
- Analysis: The degree of phosphorylation, and thus the inhibitory effect of the compound, is quantified by analyzing the incorporated radioactivity via autoradiography or phosphorimaging.

Conclusion

6-Methoxy-1,5-naphthyridin-4-ol, along with its broader class of 1,5-naphthyridine derivatives, represents a scaffold of significant interest in medicinal chemistry. Its synthetic accessibility via established routes like the Gould-Jacobs reaction, combined with the potent biological activities of its derivatives against targets in oncology and infectious disease, makes it a valuable core structure for future drug discovery and development efforts. Further research into structure-activity relationships is warranted to optimize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 6-Methoxy-1,5-naphthyridin-4(1H)-one (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. appretech.com [appretech.com]
- 4. Page loading... [guidechem.com]
- 5. 6-methoxy-1,4-dihydro-1,5-naphthyridin-4-one | 443955-22-4 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [6-Methoxy-1,5-naphthyridin-4-ol IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1312718#6-methoxy-1-5-naphthyridin-4-ol-iupac-name\]](https://www.benchchem.com/product/b1312718#6-methoxy-1-5-naphthyridin-4-ol-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

